molecular formula C18H18N4O3S B2584522 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 941990-86-9

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2584522
CAS No.: 941990-86-9
M. Wt: 370.43
InChI Key: MDKYCHXILXKWGU-UHFFFAOYSA-N
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Description

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. Its structure, which incorporates both a pyrimidine ring and a benzenesulfonamide group, places it within a class of molecules known for diverse biological activities. Researchers value this compound as a key intermediate or precursor for designing novel enzyme inhibitors . The benzenesulfonamide moiety is a recognized pharmacophore in the development of potent inhibitors for enzymes such as carbonic anhydrases . These zinc-metalloenzymes are involved in critical physiological processes, and their modulation is a target for therapeutic interventions in conditions like glaucoma, epilepsy, and cancer . Furthermore, the structural framework of this compound is closely related to other sulfonamide derivatives that have demonstrated potent antimicrobial and antibiofilm properties in research settings, showing efficacy against pathogens including E. coli and C. albicans . The related compound class has also been investigated for its potential to modulate protein kinases, enzymes that are pivotal in cell signaling and are implicated in proliferative, inflammatory, and neurodegenerative diseases . This makes this compound a versatile scaffold for researchers exploring new chemical entities in drug discovery. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-13-19-17(12-18(20-13)25-2)21-14-8-10-15(11-9-14)22-26(23,24)16-6-4-3-5-7-16/h3-12,22H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKYCHXILXKWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Methoxylation and Methylation:

    Coupling with Benzenesulfonamide: The final step involves coupling the pyrimidine derivative with a benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in cell death. The compound binds to the active site of CA IX, blocking its activity and thereby inhibiting tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to structurally related sulfonamide-pyrimidine hybrids, focusing on core modifications, substituents, and biological activities. Key examples include:

Compound Core Structure Substituents Biological Activity Reference
N-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide (Target) Pyrimidine 6-methoxy, 2-methyl, benzenesulfonamide Under investigation
7-Cyclopentyl-N,N-dimethyl-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)pyrrolo[2,3-d]pyrimidine-6-carboxamide Pyrrolo[2,3-d]pyrimidine Cyclopentyl, carboxamide, pyrimidin-2-yl-sulfamoyl Anticancer (synthesis yield: 31.8%)
4-Cyano-N-(4-{[4-(4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino}cyclohexyl)benzenesulfonamide Thieno[3,2-d]pyrimidine Cyano, thieno ring, cyclohexyl Anti-HIV
N-(4-Methoxyphenyl)benzenesulfonamide Simple benzene Methoxyphenyl, no pyrimidine Bioactivity studies (structural analog)
2-Chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide Pyrimidine 2-chloro (vs. 2-methyl), 6-methoxy Structural analog (unpublished)

Key Findings and Implications

However, the target compound’s simpler pyrimidine core may offer synthetic accessibility and tunable solubility . Thieno[3,2-d]pyrimidine (): The thieno ring increases lipophilicity, which may enhance blood-brain barrier penetration in antiviral contexts. In contrast, the target compound’s methoxy group could prioritize hepatic stability .

Substituent Effects: Methoxy vs. Heterocyclic Sulfonamide Attachments: Pyrimidin-2-yl () or thiazol-2-yl () groups in related compounds modulate selectivity. The target’s benzenesulfonamide moiety may favor broad-spectrum interactions over subtype-specific activity .

Biological Activity: Anticancer Potential: Pyrrolo[2,3-d]pyrimidine derivatives () show moderate anticancer activity (31.8% yield), while quinoxaline-sulfonamide hybrids () exhibit IC50 values as low as 15.6 mmol L–1, suggesting substituents like thioureido groups enhance potency . Antimicrobial and Antiviral Profiles: Thienopyrimidine derivatives () target HIV, whereas 7-methoxyquinoline-sulfonamides () demonstrate antibacterial effects. The target compound’s pyrimidine core may position it for dual antiviral/anticancer exploration .

Biological Activity

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound with notable biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a pyrimidine ring , and an aniline derivative , contributing to its unique chemical reactivity and biological effects. The molecular formula is C21H24N4O4SC_{21}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 428.51 g/mol. The presence of methoxy and methyl groups enhances its interaction with various biological targets, potentially modulating enzyme activities and cellular processes.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, it inhibits urokinase-type plasminogen activator (uPA), which plays a significant role in tissue remodeling and inflammation, with a binding affinity (Ki value) of approximately 0.62 nM.
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by interacting with proteins linked to these pathways, suggesting its potential use in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing moderate to strong inhibitory effects .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

Activity Type Target Effect Reference
Enzyme InhibitionUrokinase-type plasminogen activatorKi = 0.62 nM
Anti-inflammatoryVarious inflammatory proteinsModulation of inflammatory pathways
AntibacterialGram-positive bacteria (e.g., S. aureus)Moderate activity
AntifungalC. albicansModerate activity

Case Study 1: Anti-inflammatory Properties

A study focused on the anti-inflammatory effects of this compound demonstrated its ability to significantly reduce the expression of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of the compound against various pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), highlighting its potential as an antimicrobial agent .

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